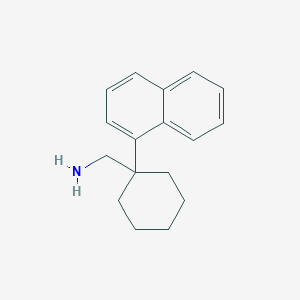![molecular formula C16H21N5O B256295 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one](/img/structure/B256295.png)
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and physiological effects:
In addition to its anti-tumor effects, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has also been shown to modulate the immune system. Specifically, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one is its specificity for BTK, which minimizes off-target effects. Additionally, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has demonstrated excellent oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one is its potential for drug resistance, which has been observed in some patients treated with BTK inhibitors.
Orientations Futures
There are several potential future directions for research on 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one in other B-cell disorders, such as autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one involves a multi-step process, starting with the reaction of 4-methylpiperidine with 4-chloroaniline to form 4-(4-methylpiperidin-1-yl)aniline. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3-one in the presence of a base to form 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one. The final product is purified using column chromatography.
Applications De Recherche Scientifique
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased B-cell proliferation and survival. In addition, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has demonstrated potent anti-tumor activity in animal models of CLL and MCL.
Propriétés
Nom du produit |
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one |
|---|---|
Formule moléculaire |
C16H21N5O |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H21N5O/c1-11-7-9-21(10-8-11)14-5-3-13(4-6-14)17-15-12(2)19-20-16(22)18-15/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,22) |
Clé InChI |
OLBVIFZIELMGLU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=O)NN=C3C |
SMILES canonique |
CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=O)NN=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)


![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)